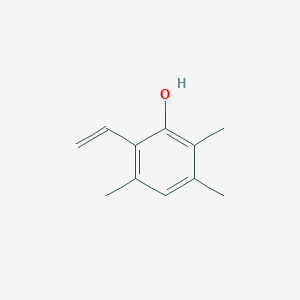

2,3,5-Trimethyl-6-vinylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-ethenyl-3,5,6-trimethylphenol |

InChI |

InChI=1S/C11H14O/c1-5-10-8(3)6-7(2)9(4)11(10)12/h5-6,12H,1H2,2-4H3 |

InChI Key |

VKCUKRIQGKLISW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)O)C=C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,5 Trimethyl 6 Vinylphenol and Its Precursors

Strategies for Phenolic Ring Functionalization

The construction of the 2,3,5-trimethyl-6-vinylphenol scaffold begins with the precise arrangement of substituents on the phenol (B47542) ring. This typically involves the alkylation of a phenol precursor followed by the introduction of the vinyl moiety.

Alkylation and Regioselective Methylation Approaches

The synthesis of the key precursor, 2,3,5-trimethylphenol (B45783), is often achieved through the regioselective methylation of a less substituted phenol. solubilityofthings.comontosight.ai A common starting material is 3,5-xylenol, which can be methylated to introduce a methyl group at the 2-position. google.com

One patented method describes the vapor-phase methylation of 3,5-xylenol with methanol (B129727) using an adsorptive alumina (B75360) catalyst. google.com The process is carried out at high temperatures, ranging from 475°C to 550°C, and pressures between 60 and 120 psig. The addition of steam to the reaction mixture is crucial for improving the yield and conversion. google.com

Another approach involves the catalytic alkylation of 3,5-dimethylphenol (B42653) with methanol over a tungsten trioxide supported on tetragonal zirconia (WO₃/t-ZrO₂) catalyst, which has been shown to yield 2,3,5-trimethylphenol. The choice of catalyst and reaction conditions is critical to control the regioselectivity of the methylation, as ortho and para positions are both activated by the hydroxyl group. nih.govunimi.it Classical methylation strategies can sometimes lead to a mixture of regioisomers, necessitating more advanced techniques for selective C-H bond activation. nih.govacs.orgnih.gov

Table 1: Alkylation of 3,5-Xylenol to 2,3,5-Trimethylphenol

| Reactants | Catalyst | Temperature | Pressure | Molar Ratio (Methanol:Xylenol) | Steam (moles per mole of xylenol) | Yield | Reference |

| Methanol, 3,5-Xylenol | Adsorptive Alumina | 475-550°C | 60-120 psig | 0.5:1 to 1:1 | 2 to 6 | - | google.com |

| Methanol, 3,5-Dimethylphenol | WO₃/t-ZrO₂ | - | - | - | - | 30% |

Data sourced from referenced patents and literature.

Introduction of the Vinyl Moiety

Once the 2,3,5-trimethylphenol core is obtained, the next critical step is the introduction of the vinyl group at the 6-position. This can be accomplished through several synthetic routes.

A common strategy for forming a vinyl group is the dehydration of a corresponding alcohol. chemguide.co.uklibretexts.orgchemguide.co.uk In the context of this compound synthesis, this would involve the preparation of 1-(6-hydroxy-2,3,5-trimethylphenyl)ethanol. This intermediate can be synthesized by the acylation of 2,3,5-trimethylphenol to form 2-acetyl-3,4,6-trimethylphenol, followed by reduction of the ketone. The subsequent acid-catalyzed dehydration of the resulting secondary alcohol would yield the desired vinylphenol. Strong acids like sulfuric acid or phosphoric acid are typically used as catalysts for this elimination reaction. chemguide.co.uklibretexts.org The temperature required for dehydration varies depending on the substitution of the alcohol. libretexts.org

The Wittig reaction provides a powerful and versatile method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comorganic-chemistry.orglumenlearning.com To synthesize this compound via this route, a key intermediate would be 6-formyl-2,3,5-trimethylphenol. This aldehyde can be prepared from 2,3,5-trimethylphenol through a formylation reaction.

The Wittig reaction itself involves the reaction of the aldehyde with a phosphonium (B103445) ylide, typically generated by treating a phosphonium salt with a strong base. masterorganicchemistry.comlumenlearning.com For the synthesis of a vinyl group, methyltriphenylphosphonium (B96628) bromide is a common choice for the phosphonium salt. The ylide, once formed, reacts with the aldehyde to produce an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlumenlearning.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org

Novel Catalytic Systems in Synthesis

Recent advancements in catalysis offer promising alternatives for the synthesis of vinylphenols. Biocatalytic methods, for instance, are gaining attention for their efficiency and sustainability. acs.orggoogle.comnih.gov Enzymes such as para-hydroxycinnamic acid decarboxylase (PDC) can be used to convert p-hydroxycinnamic acids into vinylphenols. acs.orggoogle.com While not directly applied to this compound in the reviewed literature, these enzymatic approaches highlight a potential green chemistry route for related compounds.

Transition metal-catalyzed reactions, such as the Heck reaction or metathesis, also present viable pathways. google.comrsc.org For example, the ethenolysis of cardanol, a phenol derivative from cashew nut shell liquid, has been used to produce 3-vinylphenol. rsc.org This suggests that similar cross-coupling or metathesis strategies could be adapted for the vinylation of 2,3,5-trimethylphenol, potentially using a pre-functionalized phenol or a suitable coupling partner.

Optimization of Reaction Conditions and Yields

In the alkylation of 3,5-xylenol, for instance, maintaining the reaction temperature and the molar ratio of alcohol to phenol within specific limits is important for maximizing the yield of 2,3,5-trimethylphenol. google.com Similarly, in dehydration reactions, the temperature must be carefully controlled to favor alkene formation over competing ether formation. libretexts.org

For Wittig reactions, the choice of base and solvent can significantly impact the yield and stereoselectivity of the olefination. The use of strong, non-nucleophilic bases is often preferred to generate the ylide efficiently. masterorganicchemistry.com

The purification of intermediates and the final product is also a critical consideration. Fractional distillation and crystallization are common techniques used to isolate and purify phenolic compounds. google.com

Table 2: Summary of Synthetic Strategies and Key Considerations

| Synthetic Step | Method | Key Reagents/Catalysts | Important Conditions | Potential Challenges |

| Phenolic Ring Functionalization | Alkylation | Methanol, Alumina/WO₃-ZrO₂ | High temperature, pressure | Regioselectivity, side reactions |

| Introduction of Vinyl Moiety | Dehydration | Acid catalyst (H₂SO₄, H₃PO₄) | Controlled temperature | Competing ether formation |

| Wittig Reaction | Phosphonium ylide, strong base | Anhydrous conditions | Ylide stability, stereocontrol | |

| Catalytic Vinylation | Transition metal catalysts | Ligand choice, oxidant | Catalyst deactivation, selectivity |

This table provides a general overview of the synthetic approaches discussed.

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of renewable feedstocks, less hazardous reagents and solvents, energy-efficient reaction conditions, and the design of processes with high atom economy. The following sections detail the application of these principles to the synthesis of 2,3,5-trimethylphenol and the subsequent vinylation to the target molecule.

Greener Synthesis of the Precursor: 2,3,5-Trimethylphenol

The synthesis of the crucial precursor, 2,3,5-trimethylphenol, has traditionally involved methods with significant environmental drawbacks. For instance, a patented method describes the rearrangement of 2,3,6-trimethylphenol (B1330405) using aluminum trihalide as a catalyst. google.comgoogle.com While effective, this method utilizes a stoichiometric amount of a water-sensitive and corrosive Lewis acid, which generates significant waste during workup.

In line with green chemistry principles, research has focused on catalytic, atom-economical, and environmentally benign alternatives. A significant area of development is the vapor-phase alkylation of simpler phenols with methanol over solid acid catalysts. These heterogeneous catalysts can be easily separated from the reaction mixture and potentially regenerated and reused, minimizing waste.

One such approach involves the alkylation of m-cresol (B1676322) with methanol. researchgate.net The use of solid acid catalysts like zeolites or metal oxides promotes the desired C-alkylation on the aromatic ring. researchgate.net Another starting material for this catalytic alkylation is 3,5-xylenol, which can be converted to 2,3,5-trimethylphenol in the vapor phase using an adsorptive alumina catalyst. google.com The addition of steam to the reaction mixture has been shown to improve the process. google.com

Further refinement of catalytic systems has been explored to enhance selectivity and yield. For example, the alkylation of 3,5-dimethylphenol with methanol over a WO₃/t-ZrO₂ (tungsten oxide on tetragonal zirconia) catalyst has been reported to yield 2,3,5-trimethylphenol. Similarly, vanadia supported on lanthana (V₂O₅-La₂O₃) has been investigated for the methylation of phenol, where ring alkylation is the predominant outcome. niscpr.res.in

Another green approach to a related precursor involves the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate for Vitamin E synthesis. rsc.org Modern iterations of this oxidation employ greener oxidants and catalytic systems. For instance, the use of hydrogen peroxide, a green oxidant that produces water as its only byproduct, has been demonstrated with a V₂O₅/SBA-15 nanocatalyst in ethanol (B145695) at room temperature, achieving high conversion and selectivity. rsc.org The oxidation of 2,3,6-trimethylphenol can also be achieved efficiently using high-velocity air as the oxidant in a continuous-flow microreactor, drastically reducing reaction times compared to traditional batch reactors. rsc.org The resulting trimethyl-1,4-benzoquinone can then be reduced to the corresponding hydroquinone (B1673460), which is closely related to the target phenol precursor.

Table 1: Comparison of Synthetic Methods for 2,3,5-Trimethylphenol

| Starting Material | Reagents and Catalysts | Advantages of the Method | Disadvantages of the Method |

|---|---|---|---|

| 2,3,6-Trimethylphenol | Aluminum trihalide, Dimethylbenzene | High yield and purity reported. google.comgoogle.com | Use of stoichiometric, corrosive, and water-sensitive reagent; significant waste generation. google.comgoogle.com |

| 3,5-Xylenol | Methanol, Adsorptive alumina catalyst, Steam | Vapor-phase reaction, potential for continuous processing. google.com | High temperatures required (475-550 °C). google.com |

| m-Cresol | Methanol, Acidic zeolites or Zirconium oxide-based catalysts | Heterogeneous catalysis allows for easier catalyst separation and reuse. researchgate.net | Moderate yields, potential for side products. researchgate.net |

| 3,5-Dimethylphenol | Methanol, WO₃/t-ZrO₂ | Use of a solid acid catalyst. | Reported yield of 30%. |

| Phenol | Methanol, V₂O₅-La₂O₃ | Predominant ring alkylation. niscpr.res.in | Formation of a mixture of methylated phenols. niscpr.res.in |

| 2,3,6-Trimethylphenol | Air, Cu-based catalyst, in a microreactor | Use of air as a green oxidant, very short reaction times. rsc.org | Produces 2,3,5-trimethyl-1,4-benzoquinone, requiring a subsequent reduction step. rsc.org |

| 2,3,5-Trimethylphenol | H₂O₂, V₂O₅/SBA-15 catalyst, Ethanol | Use of a green oxidant (H₂O₂) and solvent (ethanol) at room temperature. rsc.org | This method is for the oxidation of the phenol, not its synthesis, but demonstrates a green approach to a related compound. rsc.org |

Greener Approaches to the Vinylation of 2,3,5-Trimethylphenol

The introduction of a vinyl group onto the phenolic ring presents a significant challenge, particularly concerning regioselectivity (i.e., the position of the new substituent). For the synthesis of this compound, ortho-vinylation relative to the hydroxyl group is required.

Biocatalysis has emerged as a powerful tool for green chemical synthesis. A notable example is the biocatalytic system developed for the para-vinylation of phenols. nih.govrsc.org This multi-enzyme cascade reaction utilizes a tyrosine phenol lyase, a tyrosine ammonia (B1221849) lyase, and a phenolic acid decarboxylase to convert phenols and pyruvate (B1213749) into the corresponding para-vinylphenols in an aqueous buffer solution under mild conditions. nih.govrsc.orgnih.govrsc.org The byproducts are simply carbon dioxide and water, making this a highly atom-economical and environmentally friendly process. nih.gov However, this system is highly selective for the para-position and is therefore not directly applicable for the synthesis of the ortho-substituted target molecule.

Chemical methods for the direct ortho-vinylation of phenols have been developed. One such method involves the reaction of phenols with ethyne (B1235809) in the presence of a SnCl₄-Bu₃N reagent. acs.org This reaction is effective for a range of phenols, including those with electron-donating and electron-withdrawing groups. acs.org While this method achieves the desired regioselectivity, the use of a tin-based reagent is a drawback from a green chemistry perspective due to the toxicity and environmental concerns associated with organotin compounds.

Research into greener catalytic systems for C-H functionalization of phenols is an active area. For instance, palladium-catalyzed reactions have been used to access ortho-coumaric acid derivatives, which are precursors to vinylphenols. rsc.orgrsc.org The development of catalytic systems that can effect the direct ortho-vinylation of phenols using more benign catalysts and reagents would represent a significant advancement in the green synthesis of compounds like this compound. A stereoselective vinylation of phenols using activated alkynes in water at room temperature has also been reported as a green and rapid approach, although the regioselectivity for a substituted phenol like 2,3,5-trimethylphenol would need to be considered. rsc.orgresearchgate.net

Reactivity and Derivatization Chemistry of 2,3,5 Trimethyl 6 Vinylphenol

Reactions Involving the Vinyl Group

The vinyl group of 2,3,5-trimethyl-6-vinylphenol is a site of rich chemical reactivity, susceptible to a variety of addition and polymerization reactions. Its reactivity is influenced by its conjugation with the electron-rich phenolic ring.

Electrophilic Additions

The double bond of the vinyl group can readily undergo electrophilic addition reactions. The hydroxyl group on the aromatic ring, being an activating group, increases the electron density of the π-system, making the vinyl group more susceptible to attack by electrophiles. In accordance with Markovnikov's rule, the electrophile will add to the terminal carbon of the vinyl group, leading to the formation of a more stable benzylic carbocation intermediate. This intermediate is further stabilized by resonance with the adjacent aromatic ring.

A typical example is the hydrobromination of a vinylphenol, which proceeds by the addition of hydrogen bromide across the double bond. The reaction is initiated by the attack of the π-electrons of the vinyl group on the electrophilic hydrogen of HBr.

| Reactant | Reagent | Product | Conditions | Yield |

| 4-Vinylphenol (B1222589) | HBr | 1-(4-hydroxyphenyl)ethyl bromide | Acetic acid, 0°C | High |

This is a representative reaction; specific yield data for this compound is not available.

Nucleophilic Additions

While simple alkenes are generally unreactive towards nucleophiles, the vinyl group in this compound can participate in nucleophilic addition reactions, particularly conjugate additions, due to its conjugation with the aromatic ring. This type of reaction, often referred to as a Michael addition, involves the addition of a nucleophile to the β-carbon of the vinyl group. The reaction is typically catalyzed by a base, which deprotonates the nucleophile, increasing its reactivity.

For instance, thiols can add across the vinyl group in a conjugate fashion, a reaction known as thiol-Michael addition. This reaction is highly efficient and proceeds under mild conditions. datapdf.comnih.govresearchgate.netrsc.orgsemanticscholar.org

| Reactant | Nucleophile | Product | Catalyst | Yield |

| 4-Vinylphenol | Thiophenol | 2-((4-hydroxyphenyl)ethyl)(phenyl)sulfane | Triethylamine (B128534) | >95% |

This is a representative reaction; specific yield data for this compound is not available.

Cycloaddition Reactions

The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. google.comumn.edu In this type of reaction, a conjugated diene reacts with the vinyl group to form a six-membered ring. The feasibility and rate of the Diels-Alder reaction are influenced by the electronic properties of both the diene and the dienophile. The electron-rich nature of the vinylphenol may affect its reactivity as a dienophile.

A classic example is the reaction with maleic anhydride (B1165640), a common dienophile, though in this context, the vinylphenol would be the dienophile reacting with a suitable diene.

| Diene | Dienophile | Product | Conditions | Yield |

| 1,3-Butadiene | 4-Vinylphenol | 4-(4-hydroxyphenyl)cyclohex-1-ene | Toluene (B28343), 110°C | Moderate |

This is a representative reaction; specific yield data for this compound is not available.

Polymerization Initiation Sites

The vinyl group of this compound serves as a monomer for polymerization reactions, leading to the formation of polyvinylphenols. wikipedia.org Free radical polymerization is a common method used for this purpose, initiated by compounds that can generate free radicals, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgresearchgate.nethacettepe.edu.trresearchgate.net The resulting polymer, poly(this compound), would possess a backbone of repeating styrene-like units with pendant trimethylphenol groups. The properties of the polymer, such as its molecular weight and thermal stability, can be controlled by the reaction conditions. acs.org

| Monomer | Initiator | Polymer | Conditions | Polymer Properties |

| 4-Vinylphenol | AIBN | Poly(4-vinylphenol) | Toluene, 70°C | High molecular weight, thermally stable |

This is a representative reaction; specific properties for poly(this compound) are not available.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for derivatization, although its reactivity is tempered by the steric hindrance from the adjacent methyl and vinyl groups.

Etherification and Esterification

Etherification: The phenolic hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. utahtech.edumasterorganicchemistry.comwikipedia.orgkhanacademy.org This reaction involves the deprotonation of the phenol (B47542) with a strong base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comwikipedia.orgkhanacademy.org The steric hindrance around the hydroxyl group in this compound may necessitate the use of stronger bases and more reactive alkylating agents to achieve good yields.

| Phenol | Alkyl Halide | Base | Product | Yield |

| 2,6-Dimethylphenol | Methyl iodide | Sodium hydride | 2,6-Dimethylanisole | ~90% |

This is a representative reaction for a sterically hindered phenol.

Esterification: The phenolic hydroxyl group can also be acylated to form esters. Due to the reduced nucleophilicity of the phenolic oxygen and steric hindrance, direct Fischer esterification with a carboxylic acid is often inefficient for hindered phenols. A more effective method is the reaction with a more reactive acylating agent, such as an acid anhydride or an acyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acid byproduct and catalyze the reaction.

| Phenol | Acylating Agent | Catalyst | Product | Yield |

| 2,6-Dimethylphenol | Acetic anhydride | Pyridine | 2,6-Dimethylphenyl acetate (B1210297) | >95% |

This is a representative reaction for a sterically hindered phenol.

Hydrogen Bonding Interactions

The chemical structure of this compound includes a hydroxyl (-OH) group directly attached to the aromatic ring. This feature is central to its ability to form hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor, utilizing the partially positive hydrogen atom, and as a hydrogen bond acceptor, through its lone pairs of electrons on the oxygen atom.

This dual capability allows for the formation of intermolecular hydrogen bonds between two or more molecules of this compound, leading to the formation of dimers or larger molecular aggregates in the solid state or in non-polar solvents. These interactions significantly influence the compound's physical properties, such as elevating its melting and boiling points compared to non-hydroxylated analogues. Furthermore, it can readily form hydrogen bonds with protic and aprotic polar solvents, such as water, alcohols, and ethers, which governs its solubility characteristics.

Oxidative Coupling Reactions

Phenolic compounds are well-known to undergo oxidative coupling reactions, which involve the formation of carbon-carbon or carbon-oxygen bonds between phenolic units. This reactivity is initiated by the formation of a phenoxyl radical intermediate. For this compound, oxidation would likely generate a resonance-stabilized radical, which can then couple with another radical.

The presence of the vinyl group introduces additional complexity, as it is also susceptible to oxidation and radical polymerization. However, controlled oxidation can lead to specific dimeric or oligomeric products. Photocatalytic methods using heterogeneous catalysts like titanium dioxide have been shown to be effective for the oxidative coupling of various phenols and alkenylphenols, proceeding through a radical cation mechanism. nih.gov Such methods could potentially be applied to this compound to synthesize novel biphenolic structures or neolignan-type compounds.

Formation of Quinone Derivatives

A primary oxidative pathway for substituted phenols is the formation of benzoquinones. The oxidation of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-benzoquinone (TMQ), a key intermediate in the synthesis of Vitamin E, is a well-documented and industrially significant process. rsc.orgrsc.org This transformation is often achieved using oxygen or air as the oxidant in the presence of a catalyst, such as a copper(II)-halide system. google.com

Given the structural similarity, it is highly probable that this compound would undergo a similar oxidation to yield a vinyl-substituted quinone, specifically 2,3,5-trimethyl-6-vinyl-1,4-benzoquinone . The reaction would involve the oxidation of the phenol to a hydroquinone (B1673460), which is then further oxidized to the quinone. The efficiency of this process would depend on controlling reaction conditions to prevent polymerization or oxidation of the vinyl group.

| Reactant | Catalyst System (Example) | Product |

| 2,3,6-Trimethylphenol | Copper(II) Halide / O₂ | 2,3,5-Trimethyl-1,4-benzoquinone |

| This compound (Predicted) | Copper(II) Halide / O₂ | 2,3,5-Trimethyl-6-vinyl-1,4-benzoquinone |

Mechanism of Oxidation

The mechanism for the oxidation of phenols to quinones generally proceeds through a series of one-electron transfer steps. The process is initiated by the formation of a phenoxyl radical from the parent phenol. In catalytic systems, such as those employing cobalt or copper, the metal center facilitates the electron transfer from the phenol to an oxidant like dioxygen. rsc.orgresearchgate.net

For this compound, the proposed mechanism would involve:

Formation of a Phenoxyl Radical: A one-electron oxidation of the phenolic hydroxyl group.

Radical Coupling/Further Oxidation: The phenoxyl radical can be attacked by water or another nucleophile, or it may couple with another radical. In quinone formation, the pathway typically involves tautomerization and further oxidation steps.

Formation of Hydroquinone Intermediate: A hydroquinone derivative is formed, which is more easily oxidized than the starting phenol.

Final Oxidation to Quinone: The hydroquinone intermediate is rapidly oxidized to the final benzoquinone product.

Aromatic Ring Functionalization

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com This high reactivity is due to the cumulative electron-donating effects of the powerful hydroxyl group and the three methyl groups. These substituents direct incoming electrophiles to the ortho and para positions.

Analyzing the substitution pattern of this compound:

Position 1: -OH group

Position 2: -CH₃ group

Position 3: -CH₃ group

Position 5: -CH₃ group

Position 6: -CH=CH₂ group

The only unsubstituted position on the ring is Position 4 . The powerful directing effect of the hydroxyl group at C1, along with the reinforcing effects of the methyl groups at C3 and C5, makes the C4 position exceptionally nucleophilic. Therefore, EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation are expected to proceed with very high regioselectivity to yield the 4-substituted derivative.

Palladium-Catalyzed Coupling Reactions

The vinyl group at the C6 position is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The vinyl group can serve as a coupling partner in reactions such as the Heck, Suzuki, Stille, and Sonogashira reactions. nih.gov

To prevent potential interference from the acidic phenolic proton, the hydroxyl group may require protection (e.g., as a methoxy, benzyloxy, or silyl (B83357) ether) prior to performing the coupling reaction. Following the reaction, a deprotection step would yield the functionalized phenol. These reactions would allow for the attachment of a diverse array of substituents to the vinyl group, significantly expanding the molecular complexity. fiu.edu

The table below illustrates the potential transformations of the vinyl group via common palladium-catalyzed reactions.

| Reaction Name | Coupling Partner | Resulting Structure |

| Heck Reaction | Aryl Halide (Ar-X) | Aryl-substituted alkene |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Aryl-substituted alkene |

| Stille Coupling | Organostannane (Ar-SnR₃) | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Conjugated enyne |

Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations into the reactivity of this compound are not extensively documented in dedicated studies of this specific molecule. However, by understanding the reactivity of its constituent functional groups—the phenol ring, the vinyl group, and the activating methyl substituents—plausible mechanisms for its key reactions can be elucidated. The electronic nature of the phenol, with its electron-donating hydroxyl and methyl groups, dictates the regioselectivity and rate of its reactions, particularly in electrophilic aromatic substitution. The vinyl group, conversely, introduces a site of unsaturation, susceptible to addition and polymerization reactions.

Electrophilic Aromatic Substitution

The phenol ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group and the moderate activating effect of the three methyl groups. These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. The substitution pattern is directed to the positions ortho and para to the powerful hydroxyl group. In the case of this compound, the positions are already substituted, which will influence the reaction pathways.

The general mechanism for electrophilic aromatic substitution proceeds in two main steps:

Formation of the Sigma Complex (Arenium Ion) : The electrophile attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.combyjus.com

Deprotonation to Restore Aromaticity : A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.combyjus.com

For this compound, the directing effects of the substituents would need to be considered for any potential further substitution on the ring, though the ring is already heavily substituted.

Reactions Involving the Vinyl Group

The vinyl group of this compound is a site of high electron density, making it susceptible to electrophilic addition and radical reactions.

Radical Polymerization:

In the presence of a radical initiator, the vinyl group can undergo polymerization. The mechanism involves three key stages:

Initiation : The initiator (e.g., a peroxide) decomposes upon heating or UV irradiation to generate free radicals. These radicals then add to the vinyl group of a monomer molecule, creating a new radical.

Propagation : The newly formed radical adds to the vinyl group of another monomer molecule, and this process repeats, leading to the growth of a polymer chain.

Termination : The polymerization process is terminated when two growing radical chains combine or disproportionate.

Electrophilic Addition:

The vinyl group can also undergo electrophilic addition reactions, for instance, with hydrogen halides (HX). This reaction proceeds via a two-step mechanism:

Formation of a Carbocation : The electrophile (H⁺ from HX) adds to the double bond, forming a carbocation on the more substituted carbon atom (Markovnikov's rule). The stability of this carbocation is influenced by the adjacent aromatic ring.

Nucleophilic Attack : The halide ion (X⁻) then acts as a nucleophile, attacking the carbocation to form the final addition product.

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, different products can be obtained. The mechanism often involves the formation of a phenoxy radical.

One-electron oxidation of the phenol yields a resonance-stabilized phenoxy radical. This radical can then undergo a variety of subsequent reactions, including dimerization or further oxidation to form quinone-type structures. The presence of the electron-donating methyl groups on the ring can influence the stability and subsequent reactivity of this radical intermediate.

Interactive Data Tables

The following tables provide hypothetical kinetic data for plausible key reactions involving this compound, based on general principles of organic chemistry. These values are illustrative and would require experimental validation.

Table 1: Hypothetical Rate Constants for Electrophilic Aromatic Substitution Reactions

| Electrophile | Reaction | Plausible Rate-Determining Step | Hypothetical Rate Constant (k) at 298 K (M⁻¹s⁻¹) |

| NO₂⁺ | Nitration | Formation of sigma complex | 1.5 x 10⁻³ |

| Br₂/FeBr₃ | Bromination | Formation of sigma complex | 2.8 x 10⁻⁴ |

| SO₃ | Sulfonation | Formation of sigma complex | 9.1 x 10⁻⁵ |

Table 2: Plausible Mechanistic Steps in Radical Polymerization of the Vinyl Group

| Step | Description | Generalized Rate Equation |

| Initiation | Formation of initial monomer radical | Rate = kᵢ[Initiator] |

| Propagation | Addition of monomer to growing chain | Rate = kₚ[Monomer][Radical] |

| Termination | Combination of two radical chains | Rate = kₜ[Radical]² |

Polymerization and Polymer Science Applications

Homopolymerization of 2,3,5-Trimethyl-6-vinylphenol

The homopolymerization of vinylphenols can be achieved through various mechanisms, each offering distinct advantages in controlling the polymer architecture.

Radical polymerization is a common method for polymerizing vinyl monomers. For vinylphenols, the phenolic hydroxyl group can interfere with the polymerization process by acting as a chain transfer agent, which can limit the achievable molecular weight. To circumvent this, the hydroxyl group is often protected prior to polymerization. For instance, studies on the radical polymerization of 4-vinylphenol (B1222589) (p-vinylphenol) and its derivatives have shown that protecting the hydroxyl group, for example as an acetate (B1210297) or a silyl (B83357) ether, allows for effective polymerization. researchgate.netosti.gov

In a typical process, a protected form of the vinylphenol monomer is polymerized using a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). researchgate.net After polymerization, the protecting group can be removed to yield the final polyvinylphenol. Research on the radical homopolymerization of 4-vinyl guaiacol (B22219) (4VG), a structurally related monomer, has been conducted in toluene (B28343) solution using AIBN as an initiator. kpi.ua It is anticipated that this compound would undergo radical polymerization in a similar manner, likely requiring protection of the phenolic group to achieve high molecular weight polymers. The polymerization of acetylated 4-vinylphenols has been successfully carried out via free radical polymerization. researchgate.net

Data on the radical polymerization of a related protected vinylphenol is presented below as an analogy.

| Monomer | Initiator | Solvent | Polymerization Conditions | Resulting Polymer |

| 4-Acetoxystyrene | AIBN | Toluene | 60 °C | Poly(4-acetoxystyrene) |

Controlled/living polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over molecular weight, polydispersity, and polymer architecture. researchgate.netresearchgate.net These techniques are particularly valuable for synthesizing well-defined polymers and complex structures like block copolymers.

For vinylphenols, controlled/living polymerization typically necessitates the use of a protected monomer. Studies on silyl-protected and epoxidized 2-methoxy-4-vinylphenol (B128420) (MVP) have demonstrated successful controlled radical polymerizations, yielding polymers with a wide range of thermal and chemical properties. researchgate.netmdpi.com For example, the RAFT polymerization of protected vinylcatechol, derived from caffeic acid, has been shown to produce well-defined polymers with narrow molecular weight distributions. researchgate.net The block copolymerization of these protected monomers with other common vinyl monomers has also been achieved. researchgate.net It is highly probable that a protected form of this compound could be successfully polymerized using techniques like ATRP or RAFT, allowing for the synthesis of well-defined homopolymers.

Analogous data for the controlled radical polymerization of a protected vinylphenol is shown below.

| Monomer | Polymerization Technique | Protecting Group | Result |

| Silyl-protected 4-vinylguaiacol | RAFT | Triethylsilyl (TES) | Well-defined polymer with controlled molecular weight |

| Epoxy-functionalized 4-vinylguaiacol | RAFT | - | Degradable star polymers |

Ionic polymerization methods, including cationic and anionic polymerization, are also employed for vinyl monomers. The direct ionic polymerization of vinylphenols can be challenging due to the acidic proton of the hydroxyl group, which can terminate the growing polymer chain. Therefore, protection of the hydroxyl group is a common strategy.

Cationic Polymerization: Living cationic polymerization of vinyl ethers has been achieved using initiating systems like trifluoromethyl sulfonates. nih.gov For vinylphenols, direct living cationic polymerization of unprotected 4-vinylphenol has been reported using an initiating system of an HCl-adduct of p-methoxystyrene, SnCl₄, and n-Bu₄NCl in acetonitrile (B52724) at low temperatures, yielding well-defined polymers. researchgate.net Additionally, the controlled/living cationic polymerization of 4-vinylguaiacol (4VG) has been investigated to produce bio-based amphiphilic polystyrenes. researchgate.net These findings suggest that under specific conditions, both protected and potentially unprotected this compound could be polymerized cationically.

Anionic Polymerization: Anionic polymerization is known for producing polymers with narrow molecular weight distributions and is often used to create well-defined block copolymers. chemeurope.commdpi.com The anionic polymerization of styrene (B11656) and its derivatives is well-established. uni-bayreuth.de For vinylphenols, the hydroxyl group must be protected. The anionic polymerization of 4-(tert-butyldimethylsilyloxy)styrene has been successfully carried out to produce a living polymer, which after hydrolysis, yields poly(4-vinylphenol) with a narrow molecular weight distribution. researchgate.netacs.org This living polymer system has also been used to prepare block copolymers. researchgate.net Similar strategies would likely be applicable to this compound, where a silyl-protected derivative could undergo living anionic polymerization.

The table below summarizes ionic polymerization approaches for related vinylphenols.

| Polymerization Type | Monomer | Protecting Group | Initiating System | Key Finding |

| Cationic | 4-Vinylphenol | None | pMOS-HCl/SnCl₄/n-Bu₄NCl | Well-defined poly(4-vinylphenol) |

| Cationic | 4-Vinylguaiacol | None | R-OH/BF₃·OEt₂ | Amphiphilic polystyrenes |

| Anionic | 4-Vinylphenol | tert-Butyldimethylsilyl | Lithium naphthalide | Living polymerization, narrow MWD |

Copolymerization Strategies

Copolymerization of this compound with other monomers offers a pathway to a wide array of materials with tunable properties, combining the characteristics of the vinylphenol with those of the comonomer.

Statistical copolymers are formed when two or more monomers are polymerized together, resulting in a random distribution of monomer units along the polymer chain. libretexts.org The properties of the resulting copolymer are an average of the properties of the constituent homopolymers, often leading to unique and desirable characteristics.

The copolymerization of vinylphenols with other vinyl monomers, such as styrenes and acrylates, is a common strategy to modify polymer properties. For example, random copolymers of 4-vinylphenol and n-alkyl methacrylates have been synthesized via free-radical copolymerization of the corresponding protected monomers. kpi.ua Similarly, statistical copolymers of N-vinylpyrrolidone and 2-chloroethyl vinyl ether have been prepared via radical RAFT polymerization. researchgate.net It is expected that this compound, likely in its protected form, could be readily copolymerized with a variety of conventional monomers like styrene, methyl methacrylate, and acrylates to produce statistical copolymers with tailored glass transition temperatures, solubility, and surface properties.

An illustrative example of statistical copolymerization involving a vinylphenol derivative is provided below.

| Comonomer 1 | Comonomer 2 | Polymerization Method | Resulting Copolymer |

| 4-t-Butyldimethylsilyloxystyrene | n-Alkyl methacrylates | Free-radical | Random copolymer with tunable properties |

| 4-Vinylguaiacol | p-Methoxystyrene | Living cationic | Bio-based amphiphilic statistical copolymer |

Block and graft copolymers are composed of long sequences (blocks) or side chains (grafts) of one monomer attached to the backbone of another. researchgate.netlibretexts.org These structures can microphase separate to form ordered nanostructures, leading to materials with interesting mechanical and optical properties.

Block Copolymers: Living polymerization techniques are the primary methods for synthesizing well-defined block copolymers. chemeurope.com By sequentially adding different monomers to a living polymer chain, block copolymers with precise block lengths and low polydispersity can be obtained. For instance, block copolymers of poly(4-vinylphenol) have been prepared by the anionic polymerization of its silyl-protected derivative followed by the addition of another monomer like styrene or 4-vinylpyridine. researchgate.netnycu.edu.tw A tetrablock copolymer containing a poly(4-vinylphenol) segment has also been synthesized. researchgate.net Given the potential for living polymerization of a protected this compound, it is feasible to synthesize block copolymers incorporating this monomer with others like polystyrene, polymethacrylates, or polyvinylpyridines.

Graft Copolymers: Graft copolymers can be prepared by "grafting from" or "grafting onto" a polymer backbone. In the "grafting from" approach, initiating sites are created along a polymer chain, from which the second monomer is polymerized. In the "grafting onto" method, pre-made polymer chains with reactive end groups are attached to a polymer backbone. Graft copolymers of poly(vinylidene fluoride) have been modified by grafting vinylphenol, which improved the stability of NCM cathodes in lithium batteries. nih.gov It is conceivable that poly(this compound) could be used as a backbone for grafting other polymer chains, or that grafts of this monomer could be attached to other polymer backbones, to create novel functional materials.

The table below highlights strategies for creating block and graft copolymers with vinylphenol derivatives.

| Copolymer Type | Monomer System | Synthesis Method | Potential Application |

| Block | 4-Vinylphenol and 4-Vinylpyridine | Sequential anionic polymerization | Self-assembling materials |

| Block | 4-Vinylphenol and Styrene | Sequential anionic polymerization | Nanostructured materials |

| Graft | Vinylphenol onto PVDF | Controlled polymerization | Battery components |

Research on this compound Remains Limited in Polymer Science

Despite the ongoing exploration of novel monomers for advanced polymer synthesis, scientific literature focusing specifically on the polymerization and detailed polymer properties of this compound is notably scarce. Extensive searches of chemical and polymer science databases have yielded no specific studies detailing the thermal, mechanical, optical, or electronic characteristics of its corresponding homopolymer, poly(this compound).

While the broader class of poly(vinylphenol)s (PVPs) and their derivatives are well-documented and utilized in various applications, information regarding the influence of the specific 2,3,5-trimethyl substitution pattern on polymer properties is not publicly available. Research in this area appears to be either unpublished or indexed under less direct terminology, preventing a detailed analysis as requested.

General knowledge of substituted poly(vinylphenol)s suggests that the methyl groups on the phenolic ring would likely influence the polymer's properties. For instance, the steric hindrance introduced by the three methyl groups could affect polymerization kinetics and the resulting molecular weight. Furthermore, these substitutions would be expected to impact the polymer's thermal stability, glass transition temperature, and solubility characteristics. However, without empirical data from targeted research on poly(this compound), any discussion of its specific structure-property relationships would be purely speculative.

Similarly, there is no available information on the incorporation of this compound into advanced polymer architectures such as block copolymers or other complex structures. The exploration of this monomer in creating novel materials with tailored properties remains an open area for future research.

Due to the lack of specific research findings on the polymerization and polymer science applications of this compound, it is not possible to provide a detailed article on its structure-property relationships or its use in advanced polymer architectures at this time.

Applications in Advanced Materials and Systems

Integration into Functional Polymer Networks

Functional polymer networks are at the core of many advanced materials, offering a scaffold for incorporating specific chemical functionalities. The ability of poly(2,3,5-trimethyl-6-vinylphenol) to form such networks through its vinyl and phenolic groups makes it a versatile component.

Thermosetting resins are polymers that are irreversibly cured to form a rigid, three-dimensional network. researchgate.net The phenolic group in poly(this compound) can participate in curing reactions, similar to traditional phenol-formaldehyde resins. Research on poly(4-vinylphenol) (PVP) has demonstrated its potential as a wood adhesive, offering an environmentally friendly alternative to formaldehyde-based systems. nycu.edu.twresearchgate.net The adhesion mechanism is believed to involve quinone-tanning processes, where the phenolic hydroxyl groups play a crucial role. researchgate.net The addition of cross-linking agents like 1,6-hexanediamine (B7767898) has been shown to significantly increase the shear strength of PVP-based wood composites. researchgate.net It is plausible that poly(this compound) could also be formulated into thermosetting resins and adhesives. The trimethyl substitution may influence the curing kinetics and the final properties of the cured resin, potentially leading to adhesives with enhanced moisture resistance due to increased hydrophobicity. Copolymers of vinylphenols are also utilized in various applications, including thermosetting resins and adhesives, due to their excellent adhesion and reactivity. acs.orggoogle.com

Table 1: Shear Strength of Wood Composites Bonded with Poly(4-vinylphenol) (PVP) This table is based on data for poly(4-vinylphenol), a structural analog of poly(this compound).

| Adhesive Formulation | Shear Strength (MPa) |

|---|---|

| Aqueous suspension of PVP | Up to 3 |

| PVP with 1,6-hexanediamine (molar ratio of phenolic OH to diamine = 3:1) | Double the strength of PVP alone |

Data sourced from a study on the investigation of poly(4-vinylphenol) as a wood adhesive. researchgate.net

Polymers based on vinylphenols are valuable in the formulation of coatings and paints due to their adhesive properties and potential for cross-linking. acs.org Poly(4-vinylphenol) and its copolymers are used in coatings, photoresists, and electronic materials. rsc.orggoogleapis.com The incorporation of vinylphenol moieties can improve the adhesion of the coating to the substrate and enhance its chemical resistance. For instance, poly(4-vinylphenol) has been investigated for antimicrobial coatings. acs.org The introduction of trimethyl groups in poly(this compound) would likely increase the hydrophobicity of the resulting coatings, which could be advantageous for applications requiring water repellency. Copolymers of vinylphenol are noted for their utility in a wide array of applications including coating materials. acs.org

Electronic and Optoelectronic Devices

The tunable electronic properties and processability of polymers have made them key materials in the field of electronics and optoelectronics. sigmaaldrich.com Polymers based on vinylphenols have shown particular promise in this area.

Organic thin-film transistors (OTFTs) are fundamental components of flexible and printed electronics. rsc.org The performance of an OTFT is highly dependent on the properties of the gate dielectric material. researchgate.net Poly(4-vinylphenol) (PVP) is one of the most frequently reported polymer gate dielectrics due to its excellent device performance, which can be attributed to its solution processability and the ability to form a smooth, uniform film. wikipedia.orgelsevierpure.com Cross-linked PVP thin films are often used as the dielectric layer, sometimes in combination with other materials like pentacene. elsevierpure.com

The dielectric properties of PVP can be tuned, which in turn allows for the adjustment of the field-effect mobility of the transistor. elsevierpure.com For instance, incorporating high-dielectric nanoparticles like titanium dioxide (TiO2) into a cross-linked PVP matrix can increase the dielectric constant, enabling the fabrication of low-voltage OTFTs. nycu.edu.twmdpi.com The use of a poly(o-methylstyrene) layer can help to overcome issues with leakage current in such nanocomposite insulators. nycu.edu.tw The introduction of three methyl groups in poly(this compound) would likely alter its dielectric properties compared to PVP. The increased steric hindrance and altered polarity due to the methyl groups could influence the packing of the polymer chains and the interface with the semiconductor layer, thereby affecting the transistor's performance characteristics such as mobility, threshold voltage, and on/off ratio.

Table 2: Performance of an Organic Thin-Film Transistor with a Nanocomposite Dielectric This table is based on data for a nanocomposite of poly-4-vinylphenol (PVP) and TiO2 nanoparticles, a related system to what could be developed with poly(this compound).

| Parameter | Value |

|---|---|

| Dielectric Material | Cross-linked PVP with 15 wt% TiO2 nanoparticles and PoMS interfacial layer |

| Mobility | 0.4 cm²/V·s |

| Sub-threshold Slope | 1.0 V/decade |

| Threshold Voltage | 2.9 V |

| On/Off Ratio | > 3.0 x 10⁴ |

Data sourced from a study on low-voltage organic thin-film transistors with polymeric nanocomposite dielectrics. nycu.edu.tw

Polymer electrets are dielectric materials that can store a quasi-permanent electric charge and are widely used in memory devices. sigmaaldrich.comwikipedia.org In transistor-based memory devices, polymer electrets act as the charge-storage element. wikipedia.orgkpi.ua The performance of these memory devices, including charge injection efficiency and retention time, can be tailored by the molecular structure of the polymer electret. wikipedia.orgkpi.ua

Polymers with pendant functional groups, such as those derived from vinyl monomers, are one of the five main types of polymer electrets. wikipedia.orgkpi.ua Studies on polymer electrets based on styrene (B11656) derivatives and poly(4-vinylpyridine) have shown that the chemical structure significantly influences the memory characteristics. sigmaaldrich.comrsc.org For instance, blending polymers like poly(4-vinylphenol) with perovskite nanoparticles has been explored for photo-programmed transistor memories, where the polymer matrix influences the morphology of the dielectric layer and the size of the distributed nanoparticles, thereby affecting the device's memory behavior. The selection of the host polymer, such as polystyrene, poly(4-vinylphenol), poly(methyl methacrylate), and poly(methacrylic acid), has been shown to result in distinct memory behaviors. The incorporation of this compound into a polymer backbone for electret applications could offer a new avenue for tuning memory device performance. The methyl groups would likely increase the number of charge-trapping sites due to structural defects and alter the energy levels of the polymer, which could enhance the memory window and data retention time of the device.

Sensor Technologies and Sensing Mechanisms

There is no specific information available in the reviewed literature detailing the use of this compound in the development of sensor technologies or an explanation of its potential sensing mechanisms. While vinylphenol derivatives, in general, are explored as building blocks for polymers that can be used in sensors, research has not singled out the this compound isomer for this purpose. acs.orggoogle.com

Bio-based Materials Development for Non-Biological Applications

The development and application of this compound as a bio-based material for non-biological applications is not documented in the available research. Studies on other vinylphenols, such as 2-methoxy-4-vinylphenol (B128420) (4-vinyl guaiacol), highlight their potential as bio-based monomers for creating thermoplastics and thermosets. mdpi.commdpi.com However, similar research focused on this compound has not been identified. The synthesis of its precursor, 2,3,5-trimethylphenol (B45783), is noted, often in the context of its role as an intermediate for Vitamin E. google.comgoogle.com

Catalytic Applications of 2,3,5 Trimethyl 6 Vinylphenol Derived Systems

Polymer-Supported Catalysts and Ligands

The vinyl functionality of 2,3,5-trimethyl-6-vinylphenol makes it a valuable monomer for creating polymer-supported catalysts. These systems combine the advantages of homogeneous catalysis, such as high activity and selectivity, with the practical benefits of heterogeneous catalysis, including ease of separation and catalyst recyclability. cmu.edu

One significant application is in the development of polymer-supported ligands for asymmetric catalysis. For instance, polymers incorporating derivatives of this compound can be used to create chiral environments around a metal center, influencing the stereochemical outcome of a reaction. Polystyrene is a commonly used polymer support due to its inertness, insolubility in many reaction media, and amenability to functionalization. taylorfrancis.com The resulting polymer-supported catalysts are often employed in reactions like hydrogenations and hydroformylations. nih.govgoogle.com

The table below illustrates the types of polymers used as supports and their typical applications in catalysis.

Research has shown that the polymer backbone can positively influence the catalyst's activity and selectivity compared to its monomeric counterpart. This is potentially due to steric effects imposed by the polymer chains, which can alter the geometry of the catalytic complex and lead to faster reaction rates. cmu.edu

Role in Organic Transformations

Derivatives of this compound play a crucial role as ligands or catalyst precursors in a variety of organic transformations. The phenolic hydroxyl group can be readily modified to introduce other functionalities, thereby tuning the electronic and steric properties of the resulting catalyst.

In the realm of oxidation reactions, catalysts derived from related phenolic compounds are utilized in the conversion of phenols to valuable quinones. For example, the oxidation of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-benzoquinone (TMQ), a key intermediate in Vitamin E synthesis, is often carried out using copper-based catalysts. nih.govrsc.org While not directly involving the vinylphenol, this highlights the reactivity of the trimethylphenol scaffold in catalytic oxidations.

Furthermore, the vinyl group can participate in polymerization reactions to create functional polymers that act as catalysts themselves or as supports for other catalytic species. beilstein-journals.org These polymeric systems have been explored in reactions such as the Michael addition, demonstrating the potential of these materials in carbon-carbon bond-forming reactions. beilstein-journals.org

Heterogeneous and Homogeneous Catalysis

Systems derived from this compound can be employed in both heterogeneous and homogeneous catalysis, offering distinct advantages in different contexts.

Heterogeneous Catalysis: When this compound is polymerized or grafted onto a solid support, it forms a heterogeneous catalyst. beilstein-journals.orgnih.gov This approach is highly desirable from an industrial perspective as it simplifies catalyst-product separation, allows for catalyst recycling, and enables use in continuous flow reactors. beilstein-journals.orglianerossi.org The solid support, often a polymer or an inorganic material like silica, provides mechanical stability and prevents the leaching of the active catalytic species into the reaction mixture. researchgate.netmdpi.com

The table below summarizes key features of heterogeneous catalysts derived from phenolic compounds.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. upertis.ac.id Soluble molecular catalysts derived from this compound or its analogs can exhibit high activity and selectivity due to the well-defined nature of the active site. unibo.it For instance, metal complexes incorporating ligands derived from functionalized phenols are used in a range of transformations, including oxidation and carbon-carbon coupling reactions. unibo.itnih.gov A significant challenge in homogeneous catalysis is the separation of the catalyst from the products, which has driven the development of strategies like catalyst immobilization on soluble polymers. cmu.edu

Catalytic Degradation of Organic Pollutants by Derived Catalysts

Catalysts derived from phenolic structures, including those that could be synthesized from this compound, have shown potential in the degradation of organic pollutants. Advanced Oxidation Processes (AOPs) often employ catalysts to generate highly reactive species, such as hydroxyl radicals, which can break down persistent organic pollutants in water. nih.gov

For example, catalysts based on metal oxides supported on materials like titania (TiO₂) can be used for the photocatalytic degradation of pollutants such as chlorophenols and dyes. mdpi.comresearchgate.net While not directly using this compound, the principles can be extended to catalysts supported on polymers derived from it. The polymer matrix could serve to concentrate the pollutants near the active catalytic sites, potentially enhancing the degradation efficiency.

Research into the catalytic reduction of organic pollutants has also shown promise. For instance, nanostructured catalysts have been effective in the reduction of compounds like 4-nitrophenol (B140041) and methyl orange. mdpi.com The development of polymer-supported catalysts from monomers like this compound could offer a reusable and efficient platform for such environmental remediation efforts.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation of Derivatives and Polymerized Products

Spectroscopy is a cornerstone for elucidating the complex structures of organic molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of 2,3,5-trimethyl-6-vinylphenol, its derivatives, and its polymerized forms. ethernet.edu.etbbhegdecollege.com It provides data on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic proton, the vinyl group protons, the phenolic hydroxyl proton, and the three methyl groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons of the vinyl group (-CH=CH₂) would appear as a complex multiplet system due to spin-spin coupling. The phenolic -OH proton's chemical shift can vary depending on solvent and concentration due to hydrogen bonding.

For polymerized products, NMR is crucial for determining the polymer's microstructure, tacticity, and the extent of polymerization. Broadening of the NMR signals is typically observed upon polymerization, indicating the transition from a small molecule to a large macromolecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, confirming the structural integrity of derivatives or the repeat units in a polymer chain. Furthermore, specialized NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can provide insights into the size and molecular weight distribution of polymers in solution. aston.ac.uk

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic OH | 4.5 - 8.0 | Singlet (broad) |

| Aromatic CH | 6.5 - 7.5 | Singlet |

| Vinyl CH= | 6.5 - 7.0 | Multiplet (dd) |

| Vinyl =CH₂ | 5.0 - 6.0 | Multiplet (dd) |

| Methyl CH₃ | 2.0 - 2.5 | Singlet |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. nist.gov

For this compound, Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways for phenols include the loss of a methyl group (-15 amu) or the loss of a CO group (-28 amu). The presence of the vinyl group might lead to specific rearrangements and fragment ions.

When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS becomes an even more formidable tool for analyzing complex mixtures. mdpi.comtmiclinode.comescholarship.org GC-MS is ideal for volatile and thermally stable compounds, while LC-MS is suited for less volatile or thermally labile derivatives and oligomers. cirad.frnih.gov These hyphenated techniques allow for the separation of individual components from a mixture before they enter the mass spectrometer for detection and identification. academicjournals.orgf1000research.comnih.gov For example, LC-MS has been used in metabolomics studies to identify a vast array of phenolic compounds in complex biological samples. tmiclinode.com

Table 2: Key Ions in the Mass Spectrum of Trimethylphenols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values | Source |

| 2,3,5-Trimethylphenol (B45783) | C₉H₁₂O | 136.19 | 136, 121, 91 | nist.gov |

| 2,3,6-Trimethylphenol (B1330405) | C₉H₁₂O | 136.19 | 136, 121, 91 | nist.gov |

Note: Data based on the structurally similar isomers of this compound.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. sci-hub.se

An IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. C-H stretching vibrations for the aromatic ring and methyl groups would appear around 2850-3100 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring would be found in the 1500-1650 cm⁻¹ region. The C-O stretching of the phenol (B47542) would be observed around 1200 cm⁻¹. The NIST Chemistry WebBook provides reference IR spectra for related compounds like 2,3,5-trimethylphenol, which serve as a good comparison. nist.gov Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a useful variant for analyzing solid films, such as polymerized products of vinylphenols. aip.org

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. scispace.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C vinyl and aromatic ring stretching vibrations would be expected to produce strong Raman signals. Low-frequency Raman spectroscopy can also provide information about the longitudinal acoustic mode (LAM) in polymer chains, which relates to crystal structure and conformational order. researchgate.net

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated π-systems.

The aromatic ring and the conjugated vinyl group in this compound constitute a significant chromophore. This would result in characteristic absorption maxima (λ_max) in the UV region, typically between 200 and 400 nm. The exact position and intensity (molar absorptivity, ε) of these absorptions can be influenced by the substitution pattern on the ring and the solvent used. For instance, the UV spectrum for 2,3,5-trimethylphenol is available in the NIST database. nist.gov Upon polymerization, changes in the electronic environment and conjugation can lead to a shift in the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift), which can be monitored by UV-Vis spectroscopy.

Table 3: General UV Absorption Regions for Relevant Chromophores

| Chromophore | Electronic Transition | Typical λ_max (nm) |

| Benzene (B151609) Ring | π → π | ~254 |

| Phenol | π → π | ~270 |

| Conjugated Alkene | π → π* | >215 |

Source: General spectroscopic principles. msu.edu

Chromatographic Separation and Detection Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. For this compound, GC would provide excellent separation from impurities or other reaction components based on its boiling point and interaction with the GC column's stationary phase. nist.gov The retention time (RT), the time it takes for the compound to pass through the column, is a characteristic property under specific conditions (e.g., column type, temperature program, and carrier gas flow rate). semanticscholar.orgsemanticscholar.org

The true power of GC is often realized when it is coupled with a mass spectrometer (GC-MS). mdpi.comoregonstate.edunih.govphytopharmajournal.com This hyphenated technique combines the separation power of GC with the detection and identification capabilities of MS. As separated components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. This allows for the confident identification of peaks based on both their retention time and their unique mass spectrum, which can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library. semanticscholar.org GC-MS has been widely used to identify a variety of phenolic compounds, including vinylphenols, in complex matrices such as food, beverages, and environmental samples. cirad.fracademicjournals.orgresearchgate.net

Table 4: Example GC Parameters for Phenolic Compound Analysis

| Parameter | Typical Value/Type | Purpose |

| Column Type | DB-5, HP-5MS (non-polar) | Separation based on boiling point |

| Carrier Gas | Helium | Inert mobile phase |

| Injection Mode | Split/Splitless | Introduces sample onto the column |

| Temperature Program | Ramped (e.g., 50°C to 280°C) | Elutes compounds with a wide range of boiling points |

| Detector | Flame Ionization (FID) or Mass Spectrometer (MS) | Signal generation and identification |

Source: General GC-MS methodologies. f1000research.comnih.govnih.gov

Liquid Chromatography (LC) and LC-MS/MS Coupling

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a powerful and versatile technique for the analysis of phenolic compounds, including alkylated phenols like this compound. tesisenred.netnih.gov High-performance liquid chromatography (HPLC) is a reliable method for separating phenolic compounds, often employing reversed-phase (RP) chromatography. nih.gov

For the separation of alkylphenols, various stationary phases can be utilized. While traditional C18 columns are widely used, newer phases like biphenyl (B1667301) columns have demonstrated improved selectivity and resolution for complex phenolic mixtures. nih.govacs.org A study comparing different HPLC columns for the analysis of phenolic compounds in olive oil revealed that a biphenyl column provided a significant increase in peak capacity and better resolution of isomers compared to standard C18 columns. nih.gov The mobile phase typically consists of a gradient mixture of an acidified aqueous solution (e.g., with acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com

The coupling of LC with MS/MS provides unparalleled sensitivity and selectivity, which is crucial for identifying and quantifying trace levels of specific compounds in complex matrices. tesisenred.net Electrospray ionization (ESI) is a common ionization source used for phenolic compounds, which can be operated in either positive or negative ion mode. For phenols, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion. nih.gov For instance, the LC-MS/MS analysis of 4-vinylphenol (B1222589), a structurally related compound, shows a strong [M-H]⁻ precursor ion at m/z 119.0491. nih.govnih.gov This high-resolution data allows for confident identification. The subsequent fragmentation (MS/MS) of the precursor ion generates a characteristic product ion spectrum that serves as a structural fingerprint, enabling unambiguous confirmation.

Table 1: Exemplary LC-MS/MS Parameters for Vinylphenol Analysis

| Parameter | Setting | Rationale/Comment |

| LC Column | Biphenyl or C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Biphenyl offers enhanced selectivity for aromatic compounds. C18 is a robust, common choice. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidification promotes better peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |

| Gradient | Optimized for separation of isomers | A typical gradient might run from 5% to 95% B over several minutes. |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Phenols readily deprotonate to form stable [M-H]⁻ ions. |

| Precursor Ion (for this compound) | m/z 161.10 | Calculated [M-H]⁻ for C₁₁H₁₄O. |

| Scan Type | Multiple Reaction Monitoring (MRM) | For targeted quantification, providing high sensitivity and selectivity. |

This table presents hypothetical yet scientifically plausible parameters for the analysis of this compound based on established methods for similar compounds.

Advanced Sample Preparation and Derivatization Techniques for Analysis

Effective sample preparation is critical to remove interferences and concentrate the analyte of interest before instrumental analysis. For volatile phenols like this compound, several advanced techniques are employed.

Sample Preparation: Solid-phase microextraction (SPME) is a solvent-free technique widely used for extracting volatile and semi-volatile organic compounds from various matrices, including liquids and solids. mdpi.commdpi.com A fiber coated with a suitable stationary phase (e.g., divinylbenzene/carboxen/polydimethylsiloxane) is exposed to the sample's headspace or directly immersed in it to adsorb the analytes. researchgate.net The choice of fiber coating and extraction conditions (temperature, time) is crucial for optimizing recovery. researchgate.net Another common method is liquid-liquid extraction (LLE), which uses a solvent like diethyl ether or dichloromethane (B109758) to partition the analytes from the sample matrix. nih.gov For more complex samples, solid-phase extraction (SPE) offers a more selective cleanup by using a sorbent bed to retain the analyte while interferences are washed away. researchgate.netnih.gov

Derivatization: Derivatization is a chemical modification of the analyte to enhance its analytical properties, such as volatility for gas chromatography (GC) or detectability for LC. acs.org For phenolic compounds, the hydroxyl group is the primary target for derivatization.

For GC Analysis: Silylation is a common technique where an active proton on the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. This process reduces the polarity and increases the volatility and thermal stability of the phenol, leading to improved chromatographic peak shape and sensitivity. researchgate.net Acetylation, using reagents like acetic anhydride (B1165640), is another effective method. researchgate.net

For LC-MS/MS Analysis: While many phenols can be analyzed directly, derivatization can improve ionization efficiency and thus sensitivity. Reagents like dansyl chloride have been successfully used for the analysis of alkylphenols, introducing a group that is readily ionized by ESI. mdpi.com A study on organophosphorus pesticide-related phenols demonstrated that alkylation using a specific reagent significantly enhanced signal intensities in positive ion ESI-MS/MS. mdpi.com This approach could be adapted for this compound to improve detection limits.

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound, especially when present as a minor component in a complex matrix such as food, environmental samples, or industrial products, necessitates the use of powerful hyphenated analytical techniques. google.com These techniques couple two or more analytical methods to achieve a level of separation and identification that is unattainable with a single technique.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common hyphenated technique for the analysis of volatile and semi-volatile compounds. tesisenred.net After separation on a GC column, the compounds are introduced into a mass spectrometer, which provides mass information for identification. The NIST Chemistry WebBook lists GC data for 2,3,5-trimethylphenol, indicating its suitability for this technique. nist.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power. chemistry-matters.comup.ac.za In GCxGC, the effluent from a primary GC column is continuously trapped, concentrated, and then rapidly re-injected onto a second, shorter column with a different stationary phase. chemistry-matters.com This results in a highly structured two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. chemistry-matters.com The coupling of GCxGC with a time-of-flight mass spectrometer (TOF-MS) provides fast acquisition rates necessary to capture the narrow peaks produced, yielding high-quality mass spectra for confident identification of components in complex mixtures like petroleum or food products. chemistry-matters.comup.ac.za

Supercritical Fluid Chromatography-GCxGC (SFC-GCxGC): An even more advanced hyphenated system involves coupling supercritical fluid chromatography (SFC) with GCxGC. SFC can be used as a sample preparation step to separate a complex sample into different classes of compounds (e.g., saturates, aromatics, and polar compounds) before they are introduced into the GCxGC system. chromatographyonline.comresearchgate.net For instance, a method using an ethylpyridine stationary phase in SFC was shown to selectively separate phenolic compounds from hydrocarbon-rich samples like coal-derived liquids, which could then be analyzed in detail by GCxGC. chromatographyonline.comresearchgate.net This multi-dimensional approach provides an extremely powerful tool for the targeted analysis of compounds like this compound in the most challenging of matrices.

Table 2: Comparison of Hyphenated Techniques for Complex Mixture Analysis

| Technique | Separation Principle | Primary Application for this compound | Advantages |

| GC-MS | Volatility (GC) + Mass-to-charge ratio (MS) | Identification and quantification in moderately complex samples. | Robust, widely available, extensive libraries for identification. |

| GCxGC-TOFMS | Orthogonal separation based on volatility and polarity (GCxGC) + m/z (TOFMS) | Resolving the analyte from interferences in highly complex samples (e.g., food aroma, environmental extracts). | Greatly increased peak capacity, structured chromatograms, enhanced sensitivity. chemistry-matters.com |

| SFC-GCxGC-MS | Polarity/Class (SFC) + Volatility/Polarity (GCxGC) + m/z (MS) | Targeted analysis in extremely complex matrices (e.g., petroleum, industrial products) by pre-fractionation. | Ultimate separation power, selective analysis of compound classes. chromatographyonline.com |

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (e.g., Density Functional Theory)